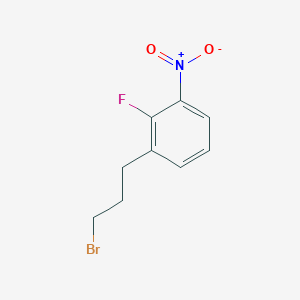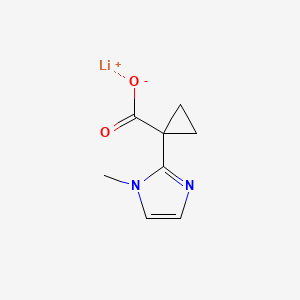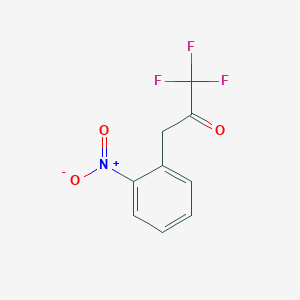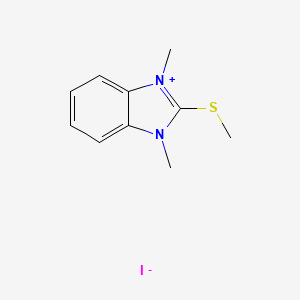
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzene, substituted with a bromopropyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-fluoro-3-nitrobenzene.
Bromination: The nitro-substituted benzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated intermediate undergoes alkylation with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 1-(3-Aminopropyl)-2-fluoro-3-nitrobenzene.
Oxidation: Products include carboxylic acids and aldehydes derived from the oxidation of the alkyl chain.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as antimicrobial or anticancer agents.
Chemical Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The alkyl chain undergoes oxidation through the formation of radical intermediates, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-fluoro-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
1-(3-Bromopropyl)-2-chloro-3-nitrobenzene: Substitution of fluorine with chlorine, which can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-4-7-3-1-5-8(9(7)11)12(13)14/h1,3,5H,2,4,6H2 |
InChI Key |
DIODOBATPYGHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






